3-Cyano-4-isobutoxybenzamide

Vue d'ensemble

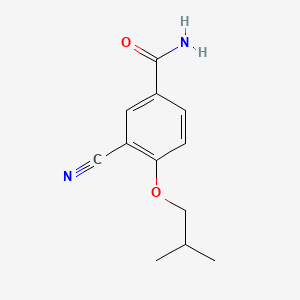

Description

3-Cyano-4-isobutoxybenzamide: is an organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of a cyano group (-CN) and an isobutoxy group (-OCH2CH(CH3)2) attached to a benzamide core

Mécanisme D'action

Target of Action

It is structurally similar to febuxostat , a well-known xanthine oxidase inhibitor used for the management of chronic hyperuricemia in adults with gout . Therefore, it’s plausible that 3-Cyano-4-isobutoxybenzamide might also interact with xanthine oxidase or similar enzymes.

Mode of Action

If it acts similarly to Febuxostat, it would work by inhibiting the activity of an enzyme responsible for the synthesis of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

If it acts similarly to Febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .

Pharmacokinetics

Its boiling point is predicted to be 3739±270 °C , which might influence its absorption and distribution in the body.

Result of Action

Compounds structurally similar to this compound, such as febuxostat, have been shown to reduce serum uric acid levels , which could potentially alleviate symptoms of conditions like gout.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Cyano-4-isobutoxybenzamide are not well-documented in the literature. Its structure suggests potential interactions with enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve binding interactions, modulation of enzymatic activity, or other biochemical effects .

Cellular Effects

Based on its structure, it could potentially influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-isobutoxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with p-nitrobenzonitrile as the starting material.

Substitution Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Formation of Isobutoxy Group: The amino group is then reacted with isobutyl bromide in the presence of a base like potassium carbonate to introduce the isobutoxy group.

Amidation: Finally, the cyano group is introduced through an amidation reaction with cyanogen bromide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyano-4-isobutoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various alkoxy derivatives.

Applications De Recherche Scientifique

3-Cyano-4-isobutoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and agrochemicals.

Comparaison Avec Des Composés Similaires

3-Cyano-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isobutoxy group.

3-Cyano-4-ethoxybenzamide: Contains an ethoxy group instead of an isobutoxy group.

3-Cyano-4-propoxybenzamide: Features a propoxy group in place of the isobutoxy group.

Uniqueness: 3-Cyano-4-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and steric hindrance. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Activité Biologique

3-Cyano-4-isobutoxybenzamide is an organic compound with the molecular formula CHNO. It features a cyano group (-CN) and an isobutoxy substituent on a benzamide structure, which suggests potential biological activities similar to other compounds in its class, such as febuxostat, known for its uric acid-lowering effects. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on available research.

Target of Action

This compound is structurally similar to febuxostat, which inhibits xanthine oxidase, an enzyme involved in the production of uric acid from purines. By inhibiting this enzyme, it can potentially lower serum uric acid levels, making it relevant for conditions like gout.

Mode of Action

The compound's mechanism likely involves:

- Inhibition of Xanthine Oxidase: Similar to febuxostat, it may inhibit the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid.

- Cellular Interactions: The isobutoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

While specific biochemical properties of this compound are not extensively documented, its structural characteristics suggest that it could interact with various enzymes and proteins, potentially modulating enzymatic activities and influencing cellular processes such as signaling pathways and gene expression.

Pharmacokinetics

The predicted boiling point of this compound is approximately 3739±270 °C, indicating stability under standard laboratory conditions. However, detailed pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) profiles remain largely unexplored in the literature.

Dosage Effects in Animal Models

Currently, there is a lack of comprehensive studies detailing the effects of various dosages of this compound in animal models. Future studies are needed to establish effective dosage ranges and observe potential side effects or therapeutic benefits.

Research Applications

This compound has several promising applications in scientific research:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating hyperuricemia.

- Biological Studies: The compound can be utilized as a probe in biochemical assays to study enzyme activities and protein interactions.

- Materials Science: It may have applications in developing advanced materials such as polymers and coatings due to its unique structural properties.

Comparison with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-Cyano-4-methoxybenzamide | Methoxy group instead of isobutoxy | Potentially similar effects |

| 3-Cyano-4-ethoxybenzamide | Ethoxy group | Similar mechanism |

| 3-Cyano-4-propoxybenzamide | Propoxy group | Comparable bioactivity |

This compound stands out due to its unique isobutoxy group, which may confer distinct physicochemical properties that influence its biological activity compared to its analogs.

Propriétés

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYPAAVYKHMZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737671 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161718-85-0 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.